N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide

Catalog No.
S11723732
CAS No.
M.F
C18H16BrN3O2
M. Wt
386.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)ace...

Product Name

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2-(4-bromophenoxy)acetamide

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

InChI

InChI=1S/C18H16BrN3O2/c19-15-6-8-16(9-7-15)24-13-18(23)21-17-10-11-20-22(17)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,23)

InChI Key

CCVUVCGQMQNEPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)Br

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide is a synthetic compound characterized by its unique structural features. It contains a benzyl group attached to a pyrazole ring, which is further linked to a 4-bromophenoxy acetamide moiety. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Typical of amides and pyrazoles. Key reactions include:

  • Nucleophilic Substitution: The bromine atom in the 4-bromophenoxy group can be replaced by nucleophiles, allowing for the synthesis of derivatives with varied biological activities.
  • Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acid and amine.
  • Condensation Reactions: The compound can participate in condensation reactions with other amines or carboxylic acids to form new amides or related structures.

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide exhibits significant biological activities, including:

  • Antimicrobial Properties: Similar pyrazole derivatives have been shown to possess antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .
  • Anti-inflammatory Activity: Compounds with similar structures have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory conditions .
  • Enzyme Inhibition: Some pyrazole derivatives are known to inhibit specific enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide typically involves several steps:

  • Formation of the Pyrazole Ring: The initial step may involve the reaction of hydrazine derivatives with suitable carbonyl compounds to form the pyrazole structure.
  • Benzylation: The pyrazole can then be reacted with benzyl chloride or a similar reagent to introduce the benzyl group.
  • Acetylation: The final step involves the reaction of the benzyl-pyrazole with 4-bromophenoxyacetyl chloride to form the target compound.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammation and infections.
  • Research Tool: It could be used in research settings to study pyrazole derivatives' mechanisms of action and biological pathways.

Studies on similar compounds have indicated that N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide may interact with various biological targets, including:

  • Receptors: Potential interactions with inflammatory mediators' receptors could lead to modulation of immune responses.
  • Enzymes: Inhibition studies might reveal its capacity to affect enzymes involved in metabolic pathways related to inflammation and pain.

Several compounds share structural similarities with N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide:

Compound NameStructureUnique Features
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamideStructureContains a fluorophenyl group; potential for different biological activity .
N-(4-(1H-pyrazol-5-yl)benzyl)-1-phenylmethanamineStructureLacks the bromophenoxy group; may exhibit different pharmacological properties .
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesStructureExhibits anti-tubercular properties; broader spectrum of activity .

The uniqueness of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide lies in its specific combination of functional groups, which may enhance its biological efficacy while providing distinct pharmacological profiles compared to similar compounds.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

385.04259 g/mol

Monoisotopic Mass

385.04259 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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